molecular formula C10H18F2N2O2 B8090328 tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate

tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate

Cat. No.: B8090328
M. Wt: 236.26 g/mol
InChI Key: NZEASWFMIYVAAZ-SSDOTTSWSA-N
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Description

tert-Butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate (CAS: EN300-122285) is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the (3R)-position and two fluorine atoms at the 5,5-positions of the piperidine ring . This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules. The stereochemistry at the 3-position (R-configuration) and the geminal difluoro substitution confer unique electronic and steric properties, enhancing metabolic stability and binding affinity in drug candidates .

Properties

IUPAC Name

tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-10(11,12)6-13-5-7/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEASWFMIYVAAZ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC(CNC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Amine Coupling

The foundational step in synthesizing tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate involves coupling a tert-butyl carbamate group to the amine functionality of a 5,5-difluoropiperidine precursor. Patent data reveals that this is typically achieved using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). The reaction proceeds at room temperature for 12–16 hours, yielding the crude product with minimal epimerization due to the mild conditions.

Reaction Conditions:

ParameterValue
Coupling AgentHATU (1.2 equiv)
BaseDIPEA (3.0 equiv)
SolventDCM
Temperature25°C
Time16 hours
Yield78% (crude)

Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) elevates the yield to 65% while maintaining >98% enantiomeric excess (ee).

Fluorination Strategies for Piperidine Ring Formation

The 5,5-difluoropiperidine intermediate is synthesized through a two-step sequence: (i) cyclic amine formation and (ii) regioselective fluorination. A patented method employs bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) as the fluorinating agent, reacting with a piperidinone precursor in tetrahydrofuran (THF) at −78°C. This low-temperature protocol minimizes side reactions such as over-fluorination or ring-opening.

Fluorination Efficiency:

Fluorinating AgentSolventTemperatureConversion Rate
Deoxo-FluorTHF−78°C92%
DASTDCM0°C68%
XtalFluor-EEtOAc−20°C85%

Post-fluorination, the crude product is treated with aqueous sodium bicarbonate to quench excess fluorinating agent, followed by extraction with ethyl acetate. The organic layer is concentrated to afford the difluoropiperidine intermediate in 70–75% yield.

Chiral Resolution and Stereochemical Control

Enantioselective Synthesis via Chiral Auxiliaries

Achieving the desired (3R)-configuration necessitates chiral resolution techniques. Supercritical fluid chromatography (SFC) using a CHIRALPAK® IG-3 column with a CO2/ethanol mobile phase (70:30) resolves racemic mixtures effectively. This method achieves 99% ee with a throughput of 1.2 g/hr, making it suitable for pilot-scale production.

SFC Parameters:

ColumnMobile PhaseFlow RatePressureee Achieved
CHIRALPAK IG-3CO2/EtOH (70:30)4 mL/min100 bar99%
CHIRALCEL OD-HCO2/MeOH (60:40)3 mL/min90 bar95%

Asymmetric Hydrogenation of Imine Intermediates

An alternative approach involves asymmetric hydrogenation of a prochiral imine precursor using a ruthenium-BINAP catalyst. This method, while cost-intensive, provides direct access to the (3R)-configured amine with 94% ee. Hydrogenation at 50 psi H2 pressure in methanol at 40°C for 6 hours affords the chiral amine, which is subsequently protected as the tert-butyl carbamate.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Recent advancements emphasize continuous flow systems to enhance reaction efficiency and safety. Microreactors with immobilized HATU catalysts enable precise control over residence time (30–45 minutes) and temperature (30–40°C), reducing solvent consumption by 40% compared to batch processes.

Flow Reactor Performance:

MetricBatch ProcessFlow Process
Reaction Time16 hours45 minutes
Solvent Volume10 L/kg6 L/kg
Energy Consumption120 kWh/kg75 kWh/kg

Green Chemistry Initiatives

Replacing DCM with cyclopentyl methyl ether (CPME) as the solvent reduces environmental impact without compromising yield. CPME’s higher boiling point (106°C) facilitates easier recovery and reuse, aligning with sustainable manufacturing principles.

Comparative Analysis of Synthetic Routes

Economic and Practical Trade-offs:

MethodCost (USD/g)ee (%)Scalability
Chiral SFC Resolution22099Pilot-scale
Asymmetric Hydrogenation18094Industrial
Enzymatic Resolution15090Lab-scale

Chemical Reactions Analysis

tert-Butyl ®-(5,5-difluoropiperidin-3-yl)carbamate undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include bases like LDA, NEt3, and t-BuOK, as well as oxidizing agents like KMnO4 and OsO4 . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Design and Synthesis
Tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate serves as a versatile building block in the synthesis of novel pharmaceuticals. Its ability to form hydrogen bonds with biological macromolecules makes it an attractive candidate for drug development aimed at specific enzyme inhibition or receptor modulation. The difluorinated piperidine structure is particularly noted for enhancing pharmacological properties, including increased potency and selectivity.

1.2 Case Studies in Drug Discovery
Several studies have explored the efficacy of compounds derived from this compound:

  • Enzyme Inhibition Studies : Research has demonstrated that derivatives of this carbamate exhibit significant enzyme inhibitory activity against various targets, including proteases and kinases. These studies often involve evaluating the binding affinity and kinetic parameters to establish structure-activity relationships (SAR).
  • Receptor Modulation : The compound has been investigated for its potential to modulate neurotransmitter receptors, which could lead to advancements in treatments for neurological disorders. Specific attention has been given to its interactions with GABA and dopamine receptors.

Synthetic Methodologies

2.1 Synthesis Techniques
The synthesis of this compound typically involves:

  • Protection of the amine group : Using di-tert-butyl dicarbonate (Boc2_{2}O) in the presence of a base like triethylamine.
  • Reaction Conditions : Conducted under anhydrous conditions to prevent hydrolysis of protective groups.

2.2 Industrial Applications
In industrial settings, continuous flow synthesis methods are being explored to enhance the efficiency and scalability of producing this compound. Flow microreactors allow for precise control over reaction conditions, which can improve yields and reduce waste compared to traditional batch processes.

Biological Interactions

3.1 Mechanisms of Action
The biological activity of this compound is attributed to its ability to:

  • Form hydrogen bonds with target enzymes or receptors.
  • Influence biochemical pathways through modulation of protein interactions.

3.2 Pharmacokinetics
Studies on the pharmacokinetic properties of this compound indicate favorable absorption and distribution characteristics, making it a candidate for further exploration in therapeutic applications.

Mechanism of Action

The mechanism of action of tert-Butyl ®-(5,5-difluoropiperidin-3-yl)carbamate involves the protection of amino groups through the formation of a carbamate. The Boc group is cleaved under anhydrous acidic conditions, producing tert-butyl cations. This process is facilitated by the resonance stabilization of the carbonyl oxygen, which acts as a Lewis base .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate can be contextualized by comparing it to analogous piperidine- and azepane-based carbamates. Below is a detailed analysis of its physicochemical properties, synthetic accessibility, and applications relative to related compounds.

Structural and Substituent Variations

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 5,5-difluoro, (3R)-Boc EN300-122285 C₁₀H₁₆F₂N₂O₂ 246.25 Enhanced lipophilicity (LogP ~1.5) due to fluorine atoms; improved metabolic stability .
tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate 4-fluoro, (3S,4S)-Boc 1052713-47-9 C₁₀H₁₇FN₂O₂ 230.25 Axial fluorine introduces steric hindrance; reduced solubility compared to difluoro analog .
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 5-methyl, (3R,5S)-Boc 1523530-57-5 C₁₁H₂₂N₂O₂ 230.30 Methyl group increases steric bulk; lower LogP (~1.2) but higher crystallinity .
tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate 7-oxoazepane, (3R)-Boc 2940859-48-1 C₁₁H₂₀N₂O₃ 240.29 Azepane ring expands conformational flexibility; keto group enhances hydrogen-bonding potential .
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Cyclopentyl, 3-hydroxy 1290191-64-8 C₁₀H₁₉NO₃ 201.27 Hydroxy group improves solubility (LogP ~0.8); used in peptidomimetics .

Physicochemical Properties

  • Lipophilicity: The 5,5-difluoro substitution in the target compound increases its LogP (~1.5) compared to non-fluorinated analogs (e.g., tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate, LogP ~1.2) . This enhances membrane permeability, critical for CNS-targeting drugs.
  • Solubility : The geminal difluoro group reduces polarity, leading to lower aqueous solubility (≈2 mg/mL) compared to hydroxy-substituted derivatives (e.g., cyclopentyl carbamate: ≈10 mg/mL) .
  • Stability : The Boc group in the target compound provides stability under basic conditions, whereas unprotected amines (e.g., (3R)-pyrrolidine-3-carboxylic acid hydrochloride, CAS: 1202245-51-9) require acidic handling .

Biological Activity

Introduction

tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate (CAS Number: 2089320-98-7) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H18F2N2O2
  • Molecular Weight : 236.26 g/mol
  • Purity : Minimum 97% .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is known to act as an inhibitor of certain enzymes and receptors involved in various physiological processes.

Key Mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit enzymes associated with metabolic pathways, which could influence drug metabolism and efficacy.
  • Receptor Modulation : The compound may modulate receptor activity, particularly those involved in neurotransmission and pain pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Analgesic Activity : Case studies suggest that the compound may have analgesic properties, potentially useful in pain management therapies.
  • Cognitive Enhancement : Preliminary studies indicate potential cognitive-enhancing effects, making it a candidate for further research in neuropharmacology.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnalgesicPain relief in animal models
Cognitive EnhancementImproved memory and learning in rodents
Enzyme InhibitionReduced metabolic activity of target enzymes

Case Studies

  • Analgesic Efficacy :
    A study conducted on rat models demonstrated that administration of this compound resulted in significant pain relief compared to control groups. The mechanism was linked to its ability to inhibit nociceptive pathways.
  • Cognitive Function :
    In a controlled experiment involving aged rats, the compound was shown to enhance cognitive functions such as spatial learning and memory retention. This suggests potential applications in treating age-related cognitive decline.

Safety Profile

While the biological activity is promising, understanding the safety profile is crucial for future applications:

  • Toxicity Studies : Initial toxicity assessments indicate a favorable safety margin at therapeutic doses; however, further studies are necessary to fully characterize its safety profile.

Table 2: Safety Data Overview

ParameterFindingsReferences
Acute ToxicityLow toxicity observed
Chronic ExposureFurther studies needed

Q & A

Q. What synthetic routes are commonly employed to prepare tert-butyl N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate?

The synthesis typically involves protecting group strategies and stereoselective reactions. For example, tert-butyl carbamate derivatives are often synthesized via acid-catalyzed cyclization or peptide coupling reactions. In one protocol, a tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in 1,4-dioxane/water) to protect amine functionalities . Enantiomeric purity is achieved using chiral catalysts or resolving agents during piperidine ring formation. Post-synthesis purification via column chromatography or recrystallization ensures product integrity .

Q. How is the stereochemistry of the (3R)-5,5-difluoropiperidin-3-yl moiety confirmed?

X-ray crystallography is the gold standard for absolute stereochemical assignment. For intermediates, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments also provide spatial correlation data to confirm configurations. For example, NOESY correlations between the tert-butyl group and specific protons on the piperidine ring validate the (3R) configuration .

Q. What safety precautions are critical when handling this compound?

While direct safety data for this compound is limited, analogous tert-butyl carbamates require handling in fume hoods with nitrile gloves and lab coats. Avoid inhalation/ingestion; consult SDS for similar compounds (e.g., tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate), which highlight non-classified hazards but recommend standard organic solvent precautions . First-aid measures include rinsing exposed skin with water and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How can computational modeling optimize the reaction yield for enantioselective synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies to identify stereochemical bottlenecks. For instance, modeling the nucleophilic attack during piperidine ring closure reveals how fluorination at C5 affects reaction kinetics. Molecular dynamics simulations further assess solvent effects (e.g., THF vs. DCM) on enantiomeric excess .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Contradictions between NMR and mass spectrometry (MS) data may arise from impurities or tautomerism. High-resolution MS (HRMS) validates molecular formulas, while 2D NMR (HSQC, HMBC) clarifies connectivity. For example, a discrepancy in carbonyl signals (IR vs. 13C^{13}\text{C} NMR) in a related carbamate was resolved by identifying a keto-enol tautomer using variable-temperature NMR .

Q. How does the 5,5-difluoro substitution influence biological activity in drug discovery?

The difluoro group enhances metabolic stability and modulates pKa of the piperidine nitrogen, improving membrane permeability. In NK1 receptor antagonists, similar substitutions increased binding affinity by 10-fold compared to non-fluorinated analogs. Activity is validated via competitive binding assays (IC50_{50}) and pharmacokinetic studies in rodent models .

Q. What analytical methods quantify trace impurities in scaled-up batches?

LC-MS with charged aerosol detection (CAD) identifies non-UV-active impurities. For fluorinated byproducts, 19F^{19}\text{F} NMR offers specificity. A case study on tert-butyl carbamate derivatives achieved 0.1% detection limits using UPLC-QTOF-MS with a C18 column (2.1 × 100 mm, 1.7 µm) .

Methodological Notes

  • Stereochemical Purity : Use chiral derivatizing agents (e.g., Mosher’s acid chloride) for 1H^{1}\text{H} NMR analysis of enantiomeric excess .
  • Crystallography : Submit crystals to synchrotron facilities (e.g., APS, Argonne) for high-resolution data collection .
  • Safety : Cross-reference GHS classifications from ECHA and PubChem for hazard mitigation .

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